Elevated Lipophilicity (LogP) Relative to the 4-Methoxy Analog Drives Differential Partitioning
The replacement of the para-ethoxy substituent with a para-methoxy group results in a measurable decrease in lipophilicity. Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate exhibits an ACD/LogP of 3.06 , whereas the 4-methoxy analog (CAS 832737-34-5) displays a lower calculated XLogP3 of 2.6–2.65 . This ΔLogP of approximately 0.4–0.5 units indicates that the target compound is significantly more lipophilic, which will affect its partitioning into organic phases during extraction, its retention time in reversed-phase chromatography, and its predicted membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.06 |
| Comparator Or Baseline | Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate (CAS 832737-34-5): XLogP3 = 2.6; LogP = 2.65 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 |
| Conditions | Predicted values from ACD/Labs Percepta Platform (target) and vendor-reported calculated values (comparator) |
Why This Matters
Higher LogP influences solubility, permeability, and assay behavior; researchers must account for this difference when substituting the methoxy analog.
